Enol-phenylpyruvate
Overview
Description
Enol-phenylpyruvate is a chemical species that exists in equilibrium with its keto form, phenylpyruvate. This equilibrium is part of the keto-enol tautomerism, a common chemical phenomenon where a proton shifts between two atoms, typically oxygen and carbon. The enol form is characterized by a hydroxyl group (OH) attached to a carbon that is double-bonded to another carbon, while the keto form has a carbonyl group (C=O).
Synthesis Analysis
The synthesis of enol-phenylpyruvate can be achieved through various methods. One approach involves the functionalization of arene Cr(CO)3 complexes, which leads to the formation of stable enol and ketone forms of phenylpyruvate derivatives . Another method includes the hydrolysis of aromatic Z/E azlactones, which yields phenylpyruvic acid derivatives that can exist as either keto or enol tautomers .
Molecular Structure Analysis
The molecular structure of enol-phenylpyruvate has been studied using NMR spectroscopy and X-ray crystallography. These studies have helped secure the stereostructures of various substrates and potential enol/enolate mimics . Additionally, quantum mechanical calculations have been performed to understand the configurational and conformational preferences of the enol form, highlighting the importance of inter- and intra-molecular hydrogen bonding for stabilization .
Chemical Reactions Analysis
Enol-phenylpyruvate is involved in several enzymatic reactions. For instance, it is a substrate for phenylpyruvate tautomerase, which catalyzes the tautomerization to the less stable (E) enol form . It also plays a role in the enzymatic catalysis by AroA, where it is involved in the biosynthesis of aromatic amino acids . Furthermore, enol-phenylpyruvate derivatives have been identified as potential enzyme inhibitors, particularly for Macrophage Migration Inhibitory Factor (MIF), which is a key molecule in immune and inflammatory processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of enol-phenylpyruvate are influenced by its tautomeric equilibrium. The enol form has been found to be predominant in organic media and solid state, as indicated by spectral data from IR spectroscopy . The enol tautomers also show strong absorption in the UV region, which has been utilized in spectrophotometric methods for the assay of enzymes related to aromatic amino acid transaminations and keto acid oxidation . The stability and reactivity of the enol form can be affected by factors such as conjugation and complexation, as seen in the case of phenylpyruvate derivatives complexed with Cr(CO)3 .
Scientific Research Applications
1. Enzymatic Studies and Tautomerism
- Enol-phenylpyruvate has been extensively studied in the context of enzymatic reactions, particularly focusing on its tautomerization. Research by Pirrung et al. (1993) investigated the stereostructures of substrates and potential enol/enolate mimics for phenylpyruvate tautomerase. Their findings suggested that vinyl fluorides act as product analogues for the enzyme, contributing to the understanding of enzyme-produced enols (Pirrung et al., 1993). Knox and Pitt (1957) described a new enzyme from animal tissues catalyzing the keto-enol tautomerization of phenylpyruvic acids, highlighting its potential physiological role since specific tautomers of α-keto acids are substrates or products in some reactions (Knox & Pitt, 1957).
2. Spectrophotometric Assays
- Spectrophotometric assays involving enol-phenylpyruvate have been developed for various applications. Goodwin and Werner (1972) developed a rapid assay for phenylpyruvate oxidase based on the ultraviolet absorption of the borate complex of enol-phenylpyruvate, which is significant for understanding enzyme kinetics (Goodwin & Werner, 1972). Another significant development by Cassidei et al. (1978) presented a colorimetric method for the quantitative determination of phenylpyruvic acid in urine, using the ferric complex of enol-phenylpyruvate, useful in clinical diagnostics (Cassidei et al., 1978).
3. Metabolic Engineering and Biochemical Production
- Enol-phenylpyruvate is also a key focus in the field of metabolic engineering. Liu et al. (2015) discussed the metabolic engineering of Escherichia coli for the production of phenylpyruvate derivatives, highlighting its use in human health and nutrition products. They emphasized the potential of genetically defined producers for efficient biosynthesis (Liu et al., 2015).
4. Keto-Enol Tautomerism Studies
- Detailed studies on keto-enol tautomerism of phenylpyruvic acids have provided insights into their molecular structure and behavior in different environments. For instance, Hanai et al. (1989) investigated the vibrational spectra of phenylpyruvic acids, indicating their predominant enol form in organic media (Hanai et al., 1989).
Future Directions
Recent studies show gut microbiota-dependent metabolism of dietary phenylalanine into phenylacetic acid (PAA) is critical in phenylacetylglutamine (PAGln) production, a metabolite linked to atherosclerotic cardiovascular disease (ASCVD) . This suggests that understanding the role of Enol-phenylpyruvate in these processes could be a promising direction for future research .
properties
IUPAC Name |
(Z)-2-hydroxy-3-phenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDGUGJNLNLJSR-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enol-phenylpyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Enol-phenylpyruvate | |
CAS RN |
5801-57-0 | |
Record name | NSC280708 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Enol-phenylpyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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